Bis(2-isopropoxyphenyl)phosphine

Description

Evolution and Significance of Phosphine (B1218219) Ligands in Transition Metal Catalysis

Phosphine ligands, compounds with the general formula PR₃, are cornerstones in the field of organometallic chemistry and homogeneous catalysis. numberanalytics.comcfmot.de Their history dates back to the mid-20th century, with their profound impact becoming fully realized with the development of Wilkinson's catalyst, [RhCl(PPh₃)₃], for hydrogenation reactions in the 1960s. numberanalytics.com The significance of phosphine ligands lies in their remarkable versatility. By systematically modifying the R groups attached to the phosphorus atom, chemists can precisely tune the electronic and steric properties of the ligand. numberanalytics.comnumberanalytics.com This "tunability" is critical because these properties directly influence the stability, activity, and selectivity of the transition metal catalysts to which they are coordinated. rsc.org

Electron-rich phosphines, for instance, can enhance the rate of oxidative addition, a key step in many catalytic cycles, while sterically bulky ligands can promote reductive elimination, the product-forming step. This ability to modulate the metal center's environment has made phosphine ligands indispensable in a vast array of industrial and academic catalytic processes, including cross-coupling reactions for carbon-carbon bond formation, hydrogenations, and hydroformylations. cfmot.desigmaaldrich.comprochemonline.com The ongoing evolution of phosphine ligand design continues to push the boundaries of catalytic efficiency and scope, enabling the synthesis of complex molecules like pharmaceuticals and fine chemicals. prochemonline.compsu.edu

Distinctive Features and Design Rationale of Ortho-Alkoxyphenylphosphine Ligands

Within the vast family of phosphines, ortho-alkoxyphenylphosphines represent a class of ligands designed with specific functionalities in mind. The defining feature is the presence of an alkoxy group (e.g., methoxy, isopropoxy) at the ortho position of an aryl substituent on the phosphorus atom. This strategic placement is not merely incidental; it imparts unique characteristics to the ligand.

The design rationale is twofold, focusing on both steric and electronic effects, with the potential for hemilability.

Steric Influence : The ortho-alkoxy group contributes significant steric bulk close to the metal center. This bulk can create a specific coordination pocket that influences the selectivity of catalytic reactions.

Electronic Modification : Alkoxy groups are electron-donating, which increases the electron density on the phosphorus atom. This enhanced basicity makes the ligand a stronger σ-donor, which can stabilize the metal center and influence its reactivity. gessnergroup.com

Hemilability : Perhaps the most sophisticated design feature is the potential for the oxygen atom of the alkoxy group to act as a weak, secondary donor. This "hemilabile" behavior means the oxygen can coordinate to the metal center at one stage of a catalytic cycle and dissociate at another, opening up a coordination site for substrate binding. This dynamic interaction can facilitate catalytic turnover and is a key feature in the design of modern, highly active catalysts. The synthesis of complexes involving tris(2-isopropoxyphenyl)phosphine has demonstrated its capacity to act as a monodentate ligand in various metal complexes. researchgate.net

Scope and Research Focus on Bis(2-isopropoxyphenyl)phosphine within Organophosphorus Chemistry

This compound is a specific member of the ortho-alkoxyphenylphosphine family. Research into this and related compounds is driven by the desire to harness the unique properties conferred by the ortho-isopropoxy substituents. While its direct applications in catalysis are still an emerging area of study, its precursor, Bis(2-isopropoxyphenyl)chlorophosphine, is recognized as a useful intermediate in organic synthesis. chemdad.comcookechem.com The "bis(2-isopropoxyphenyl)phosphino" moiety has also been incorporated into more complex, chiral ligands, such as those of the Josiphos family, highlighting its value as a building block for advanced catalytic systems. google.com

The primary research focus is on leveraging its combined steric bulk and electron-rich nature. The two ortho-isopropoxy groups create a sterically demanding environment around the phosphorus atom, which is a desirable trait for promoting challenging cross-coupling reactions. tcichemicals.com The scope of investigation includes its synthesis, coordination behavior with various transition metals, and its potential to serve as an effective ligand in catalytic reactions where high activity and specific selectivity are required.

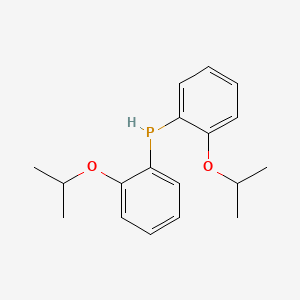

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

bis(2-propan-2-yloxyphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23O2P/c1-13(2)19-15-9-5-7-11-17(15)21-18-12-8-6-10-16(18)20-14(3)4/h5-14,21H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIPWRRYMXFYATQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1PC2=CC=CC=C2OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60736797 | |

| Record name | Bis{2-[(propan-2-yl)oxy]phenyl}phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60736797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202864-41-2 | |

| Record name | Bis{2-[(propan-2-yl)oxy]phenyl}phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60736797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1202864-41-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Bis 2 Isopropoxyphenyl Phosphine and Its Derivatives

Strategies for Phosphorus-Carbon Bond Formation

The creation of the P-C bond is the cornerstone of phosphine (B1218219) synthesis. The most prevalent approaches involve the reaction of phosphorus-based nucleophiles with carbon-based electrophiles, or the inverse, using phosphorus electrophiles and carbon nucleophiles.

A fundamental strategy for P-C bond formation involves the use of phosphide (B1233454) anions as potent nucleophiles. mdpi.com These building blocks are typically generated from primary or secondary phosphines, or by the cleavage of P-C bonds in triarylphosphines using alkali metals. mdpi.combeilstein-journals.orgnih.gov The resulting metal phosphides can then be reacted with carbon electrophiles, such as alkyl or aryl halides, to form the desired phosphine. mdpi.combeilstein-journals.orgnih.gov

The general scheme for this approach is: R₂PH + Base → R₂P⁻M⁺ R₂P⁻M⁺ + R'X → R₂PR' + MX

Alkali metal phosphides, such as those derived from sodium or lithium, are common reagents in this context. mdpi.com For instance, diarylphosphides can be synthesized and subsequently alkylated or arylated to yield tertiary phosphines. This method is a staple in organophosphorus chemistry due to its versatility. beilstein-journals.orgnih.gov

Perhaps the most widely employed method for synthesizing tertiary phosphines is the reaction of halophosphines with organometallic reagents. beilstein-journals.orgnih.govliverpool.ac.ukbeilstein-journals.org This approach involves the displacement of a halogen atom from a phosphorus center by a carbanionic species, typically an organolithium or Grignard reagent. beilstein-journals.orgnih.govliverpool.ac.ukbeilstein-journals.org

For the synthesis of bis(2-isopropoxyphenyl)phosphine, a key intermediate is bis(2-isopropoxyphenyl)chlorophosphine. cookechem.com This halophosphine can be reacted with an appropriate organometallic reagent to introduce a third substituent on the phosphorus atom. Alternatively, phosphorus trichloride (B1173362) can be reacted sequentially with two equivalents of an organometallic reagent derived from 2-isopropoxybromobenzene, followed by quenching to yield the secondary phosphine or further reaction to generate a tertiary phosphine. The versatility of this method allows for the introduction of a wide array of aryl and alkyl groups. liverpool.ac.ukbeilstein-journals.org The use of Grignard and organolithium reagents is most common, though organoaluminum, organozinc, and other organometallic compounds have also been described. beilstein-journals.orgnih.govbeilstein-journals.org

Table 1: Common Organometallic Reagents for P-C Bond Formation with Halophosphines

| Organometallic Reagent Type | General Formula | Typical Application | Reference |

| Organolithium | R-Li | Formation of aryl-P and alkyl-P bonds | nih.govliverpool.ac.uk |

| Grignard Reagent | R-MgX | Formation of aryl-P and alkyl-P bonds | nih.govliverpool.ac.ukbeilstein-journals.org |

| Organoaluminum | R₃Al | Less common, used for specific applications | nih.govbeilstein-journals.org |

| Organozinc | R₂Zn | Used in specific coupling reactions | beilstein-journals.orgnih.gov |

Functional Group Interconversion and Precursor Chemistry

Beyond direct P-C bond formation, the synthesis of the target phosphines can be achieved by modifying precursor molecules that already contain the desired phosphorus-aryl linkages. This often involves the reduction of phosphine oxides or the stereoselective functionalization of chiral precursors.

A common and robust route to phosphines involves the synthesis and subsequent reduction of their corresponding phosphine oxides. beilstein-journals.orgnih.gov Phosphine oxides are generally more stable and easier to handle than their trivalent phosphine counterparts. beilstein-journals.orgnih.gov For analogs like bis(2-methoxyphenyl)phosphine (B161851) oxide, several synthetic pathways exist. One method involves the reaction of anisole (B1667542) with diethyl phosphite. patsnap.com Another approach uses the Grignard reagent prepared from o-bromoanisole, which then reacts with diethyl phosphite. google.com A patented method describes the reaction of anisole with triethyl phosphate (B84403) to form bis(2-methoxyphenyl)ethyl phosphonate, which is then hydrogenated to the phosphine oxide. google.com

Once the diarylphosphine oxide is obtained, it must be reduced to the corresponding phosphine. A variety of reducing agents can accomplish this transformation, with the choice often depending on the substrate's functional groups and steric hindrance. Diisobutylaluminum hydride (DIBAL-H) and triisobutylaluminum (B85569) have been identified as particularly effective for reducing all classes of secondary phosphine oxides, including sterically hindered diaryl systems. researchgate.net

Table 2: Synthesis and Reduction of Bis(2-methoxyphenyl)phosphine Oxide

| Step | Reactants | Reagents/Conditions | Product | Yield | Purity | Reference |

| Synthesis | Anisole, Triethyl Phosphate | Solvent, then H₂, Pd/C, 2.0 MPa, 80°C | Bis(2-methoxyphenyl)phosphine oxide | 91.83% | 98.92% | google.com |

| Synthesis | Anisole, Triethyl Phosphate | Solvent, then H₂, Pd/C, 2.5 MPa, 80°C | Bis(2-methoxyphenyl)phosphine oxide | 93.00% | 98.72% | google.com |

| Reduction | Secondary Phosphine Oxides | DIBAL-H or Triisobutylaluminum | Secondary Phosphines | High | N/A | researchgate.net |

The synthesis of P-chiral phosphines, where the phosphorus atom is a stereocenter, is a significant area of research due to their application as ligands in asymmetric catalysis. nih.govtcichemicals.com Several strategies have been developed to introduce chirality at the phosphorus center. nih.govsustech.edu.cn

One of the most successful approaches involves the use of chiral auxiliaries, such as (-)-menthol or ephedrine. beilstein-journals.orgchalmers.se These auxiliaries react with halophosphines to form diastereomeric phosphinites or related compounds, which can then be separated. Subsequent stereospecific substitution reactions allow for the synthesis of enantiomerically pure P-chiral phosphines. beilstein-journals.org

Another powerful strategy utilizes phosphine-borane complexes. mdpi.comnih.govtcichemicals.com Phosphine-boranes are air-stable and can be functionalized with high stereocontrol. beilstein-journals.orgnih.govnih.gov For example, P-chiral chlorophosphine-borane complexes can be synthesized and undergo substitution with organometallic reagents, typically with inversion of configuration at the phosphorus atom, to yield a variety of P-chiral tertiary phosphine-boranes. nih.govbeilstein-journals.org The borane (B79455) protecting group can then be removed to afford the free phosphine. nih.gov This methodology has greatly expanded the accessibility of P-chiral phosphine ligands. tcichemicals.com

Optimization of Synthetic Protocols and Reaction Conditions

Optimizing synthetic protocols is crucial for improving yields, purity, and safety. For phosphine synthesis, this can involve several factors. The choice of solvent can significantly influence reaction rates and selectivity. In the synthesis of phosphine oxides, polar solvents can be beneficial. researchgate.net

Temperature control is another critical parameter. For instance, in the phospha-Michael addition of diarylphosphines, lowering the temperature to -80 °C was found to suppress the uncatalyzed background reaction, enabling better enantioselectivity. rsc.org

Reactivity and Coordination Chemistry

Electronic and Steric Effects of Isopropoxy Groups

The two isopropoxy groups at the ortho positions are the primary drivers of the ligand's reactivity and coordination behavior.

Electronic Effects : As electron-donating groups, the isopropoxy substituents increase the electron density on the phosphorus atom. This makes the ligand a stronger Lewis base and a more effective σ-donor to a metal center compared to unsubstituted arylphosphines. gessnergroup.com This enhanced donor strength can lead to more stable metal complexes and can increase the reactivity of the metal center in catalytic steps like oxidative addition.

Steric Effects : The bulky nature of the isopropoxy groups enforces a large cone angle. This steric hindrance is crucial in catalysis, as it can be used to control the number of ligands that coordinate to a metal, create a specific substrate-binding pocket, and promote the dissociation of products (reductive elimination) from the metal center. rsc.org

Hemilabile Potential : The oxygen atoms of the isopropoxy groups have lone pairs of electrons and can engage in weak, reversible coordination to the metal center. This hemilability can be a significant advantage in catalysis, providing a mechanism to temporarily stabilize a coordinatively unsaturated metal species or to facilitate ligand exchange. researchgate.net

Formation and Properties of Metal Complexes

Bis(2-isopropoxyphenyl)phosphine is expected to form stable complexes with a wide range of late transition metals, including palladium, platinum, rhodium, nickel, and gold. researchgate.netrsc.orgrsc.org It would typically coordinate as a monodentate ligand through its phosphorus atom. The properties of the resulting metal complexes are a direct consequence of the ligand's steric and electronic profile. The strong σ-donation from the electron-rich phosphorus center would stabilize the metal, while the steric bulk would influence the geometry and coordination number of the complex. For example, in square planar complexes (e.g., with Pd(II) or Pt(II)), the bulky ligand could favor the formation of trans isomers to minimize steric clash. The formation of low-coordinate, highly reactive species, which are often key catalytic intermediates, can also be promoted by such bulky ligands. rsc.org

Catalytic Applications in Homogeneous Organic Transformations

Role in Asymmetric Catalysis

Asymmetric catalysis, the synthesis of chiral compounds using chiral catalysts, is a field where the design of the ligand is paramount. Chiral phosphines are among the most successful ligand classes for inducing enantioselectivity in metal-catalyzed reactions.

Enantioselective hydrogenation is a powerful and widely used method for producing enantiomerically pure alcohols, amines, and alkanes from prochiral olefins, ketones, and imines. iupac.org The success of this reaction heavily relies on the chiral environment created by the ligand around the metal center, typically rhodium, ruthenium, or iridium. Diphosphine ligands with atropisomeric backbones, such as BINAP and its analogues, have proven to be highly effective. sigmaaldrich.com The steric and electronic properties of the substituents on the phosphorus atoms are critical in influencing enantioselectivity and reaction rates. iupac.org

While direct studies detailing the use of unenriched Bis(2-isopropoxyphenyl)phosphine in this context are not prominent, derivatives have been designed for this purpose. For instance, the ferrocene-based chiral diphosphine, (R)-1-[(S)-2-bis(2-isopropoxyphenyl)phosphino)ferrocenyl]ethyl bis(3,5-dimethylphenyl)-phosphine, is a documented ligand for asymmetric catalysis, highlighting the utility of the bis(2-isopropoxyphenyl)phosphino moiety in creating a chiral environment for hydrogenation reactions. google.com The related precursor, Chlorobis(2-methoxyphenyl)phosphine, is also used as a reactant in the synthesis of catalysts for asymmetric hydrogenation, further suggesting that arylphosphines with ortho-alkoxy groups are valuable structural motifs for these transformations. chemicalbook.comchemicalbook.com The bulky ortho-isopropoxy groups of this compound can enforce a specific conformation upon coordination to a metal, a key principle in designing effective chiral ligands.

The formation of carbon-carbon bonds in an enantioselective manner is fundamental to organic synthesis. nptel.ac.inlibretexts.org Phosphine (B1218219) ligands play a crucial role in many such transformations, including the widely utilized palladium-catalyzed asymmetric allylic alkylation (AAA) and various domino reactions.

Asymmetric Allylic Alkylation (AAA): The Tsuji-Trost reaction, or palladium-catalyzed allylic alkylation, is a versatile method for C-C bond formation. wikipedia.org The development of chiral phosphine ligands has transformed this into a powerful asymmetric method (Trost AAA) for creating stereocenters. wikipedia.org Chiral diphosphine ligands, including those with central, axial, or planar chirality, can provide high levels of enantioselectivity under mild conditions. wikipedia.orgnih.gov The modular nature of many phosphine ligands allows for systematic tuning of steric and electronic properties to optimize selectivity for a given substrate. nih.gov While specific applications of this compound in AAA are not extensively documented, its structural features are relevant. The steric bulk of the ortho-isopropoxy groups could influence the geometry of the π-allyl palladium intermediate, which is key to controlling the stereochemical outcome of the nucleophilic attack.

Domino Reactions: Domino reactions, or cascade reactions, are processes involving two or more bond-forming transformations that occur under the same reaction conditions without isolating intermediates. e-bookshelf.de These reactions are highly efficient in building molecular complexity. Phosphine catalysis is instrumental in initiating various domino sequences. For example, phosphines can catalyze domino reactions between allenoates and activated alkenes to form complex chiral scaffolds. nih.gov The phosphine acts as a nucleophile to initiate the sequence, and its structure influences the reactivity and stereoselectivity of subsequent steps. Bisphosphine-catalyzed mixed double-Michael reactions have also been developed to produce highly substituted five-membered nitrogen heterocycles with excellent diastereoselectivity. scispace.com

Efficacy in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C and C-heteroatom bonds. The choice of phosphine ligand is critical for the success of these reactions, as it influences the stability and reactivity of the active Pd(0) species and facilitates key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is one of the most widely used cross-coupling methods. The development of efficient phosphine ligands has been a major driver of its broad applicability. nih.gov Ligands like this compound are valuable in this context. The related precursor, Bis(2-isopropoxyphenyl)chlorophosphine, is noted for its suitability as a ligand in Suzuki-Miyaura coupling reactions. chemicalbook.comsigmaaldrich.com Electron-rich and sterically demanding phosphines are known to promote the oxidative addition of challenging substrates like aryl chlorides and stabilize the catalytically active monoligated palladium species. The ortho-isopropoxy groups on this compound increase its steric bulk and can influence its electronic properties, making it an effective ligand for these transformations.

| Entry | Aryl Halide | Boronic Acid | Product | Yield (%) |

| 1 | 4-Iodotoluene | Phenylboronic acid | 4-Methyl-1,1'-biphenyl | High |

| 2 | 1-Bromo-4-methoxybenzene | 4-Acetylphenylboronic acid | 1-(4'-Methoxy-[1,1'-biphenyl]-4-yl)ethan-1-one | High |

| 3 | 1-Chloro-4-nitrobenzene | Naphthalene-2-boronic acid | 2-(4-Nitrophenyl)naphthalene | Moderate to High |

| 4 | 2-Bromopyridine | Thiophene-3-boronic acid | 2-(Thiophen-3-yl)pyridine | High |

Table 1: Representative Suzuki-Miyaura cross-coupling reactions where ligands similar in structure to this compound are effective. Yields are generally moderate to excellent depending on specific conditions and substrates. rhhz.netrsc.org

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the palladium-catalyzed coupling of an amine with an aryl halide or triflate, forming a C-N bond. This reaction has revolutionized the synthesis of arylamines. The performance of the catalyst system is highly dependent on the phosphine ligand. rsc.org Ligands that are both electron-rich and sterically hindered, often biarylphosphines, are typically the most effective as they promote the difficult reductive elimination step that forms the C-N bond. nih.gov

This compound and its direct precursor, Bis(2-isopropoxyphenyl)chlorophosphine, are recognized as suitable ligands for Buchwald-Hartwig amination. chemicalbook.comsigmaaldrich.comsigmaaldrich.com The bulky ortho-alkoxy substituents provide the necessary steric hindrance around the phosphorus atom to facilitate the catalytic cycle, making them effective for coupling a wide range of aryl halides with various primary and secondary amines.

| Entry | Aryl Halide | Amine | Product | Yield (%) |

| 1 | 4-Chlorotoluene | Aniline | 4-Methyl-N-phenylaniline | High |

| 2 | 1-Bromo-3,5-dimethylbenzene | Morpholine | 4-(3,5-Dimethylphenyl)morpholine | High |

| 3 | 2-Bromotoluene | Benzylamine | N-Benzyl-2-methylaniline | High |

| 4 | 4-Bromo-tert-butylbenzene | Indole | 1-(4-(tert-Butyl)phenyl)-1H-indole | Moderate to High |

Table 2: Representative Buchwald-Hartwig amination reactions facilitated by sterically hindered phosphine ligands. A single ligand can often accommodate a broad scope of substrates. nih.gov

Mechanistic Insights and Theoretical Studies

Computational Approaches to Reaction Pathways

Density Functional Theory (DFT) Calculations for Mechanistic Elucidation

Density Functional Theory (DFT) has emerged as a powerful tool for unraveling the complex reaction pathways involving transition metal catalysts. mdpi.com By modeling the structures of reactants, intermediates, transition states, and products, DFT calculations provide a detailed energetic landscape of the entire catalytic cycle. These computational investigations are crucial for understanding how ligands like bis(2-isopropoxyphenyl)phosphine influence the feasibility of different mechanistic steps.

For instance, in cross-coupling reactions, DFT studies can help to distinguish between different potential pathways, such as those involving associative or dissociative ligand substitution. researchgate.netunipi.it The calculations can predict the relative energies of various intermediates and transition states, thereby identifying the most likely reaction mechanism. The choice of the functional and basis set in DFT calculations is critical for obtaining accurate results that correlate well with experimental observations. mdpi.com

Transition State Analysis and Energy Profiles

A key aspect of mechanistic elucidation is the identification and characterization of transition states. DFT calculations allow for the precise location of transition state structures and the determination of their corresponding activation energies. researchgate.net This information is vital for understanding the kinetics of a reaction and identifying the rate-determining step.

Ligand Dissociation and Association Kinetics in Catalytic Cycles

The lability of ligands plays a critical role in many catalytic cycles. The dissociation of a ligand can create a vacant coordination site on the metal center, which is often a prerequisite for substrate binding and subsequent catalytic transformation. Conversely, the association of a ligand can stabilize the metal center or promote a particular reaction step.

Electronic Structure Analysis and Ligand Electronic Effects

The electronic properties of a phosphine (B1218219) ligand are a key determinant of its behavior in a catalytic system. The electron-donating or electron-withdrawing nature of the substituents on the phosphorus atom directly influences the electron density at the metal center. This, in turn, affects the metal's reactivity and its ability to participate in oxidative addition, reductive elimination, and other fundamental steps of catalysis.

The electronic effects of this compound are primarily dictated by the oxygen atoms of the isopropoxy groups. These groups are generally considered to be electron-donating, which increases the electron density on the phosphorus atom and, consequently, on the coordinated metal center. This increased electron density can enhance the metal's nucleophilicity and basicity, which can be beneficial for certain catalytic reactions. Various experimental techniques, such as the analysis of carbonyl stretching frequencies in metal-carbonyl complexes, and computational methods, like Natural Bond Orbital (NBO) analysis, are used to quantify the electronic effects of phosphine ligands. manchester.ac.uknih.gov

Steric Contributions to Catalytic Performance and Catalyst Tuning

The steric bulk of a phosphine ligand is a powerful tool for controlling the selectivity and activity of a catalyst. Large, bulky ligands can create a sterically demanding environment around the metal center, which can favor the formation of specific isomers in a reaction or prevent catalyst deactivation pathways.

This compound is a classic example of a bulky phosphine ligand. The two isopropoxyphenyl groups create a significant steric footprint, which is often quantified by the ligand's cone angle. This steric hindrance can have several important consequences:

Selectivity: The bulky nature of the ligand can direct the approach of a substrate to the metal center, leading to high regioselectivity or stereoselectivity.

Activity: By promoting ligand dissociation or preventing the formation of inactive catalyst species, steric bulk can enhance catalytic activity. ucla.edu

Stability: The steric protection afforded by the bulky groups can prevent bimolecular decomposition pathways and increase the catalyst's lifetime.

The ability to tune the steric properties of phosphine ligands by modifying their substituents is a cornerstone of modern catalyst design. rsc.org The interplay between steric and electronic effects is often complex, and a careful balance must be struck to achieve optimal catalytic performance. manchester.ac.uk

Future Directions and Advanced Research Considerations

Development of Novel Analogues and Derivatives of Bis(2-isopropoxyphenyl)phosphine for Enhanced Performance

The rational design of phosphine (B1218219) ligands is a cornerstone of modern catalysis. For this compound, the development of novel analogues and derivatives is a key research area aimed at enhancing catalytic performance. This involves modifying the ligand's steric and electronic properties to fine-tune its behavior in catalytic cycles.

One approach involves the synthesis of analogues with different alkyl or aryl groups on the phosphorus atom. For instance, replacing the second isopropoxyphenyl group with other substituted phenyl rings can significantly alter the ligand's electronic properties and steric bulk. rsc.orgacs.org The synthesis of such compounds often involves the reaction of a corresponding Grignard or organolithium reagent with a chlorophosphine. rsc.org

The creation of chiral derivatives is another important avenue of research. Chiral phosphines are essential for asymmetric catalysis, a field dedicated to the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. The introduction of chirality can be achieved by various strategies, including the use of chiral backbones or the placement of stereogenic centers on the ligand framework. uwo.ca

Exploration of New Catalytic Transformations and Expanded Substrate Scope

While this compound and its derivatives have shown promise in certain catalytic reactions, a significant area of future research lies in exploring their application in a wider range of catalytic transformations. This includes their use in cross-coupling reactions, hydroformylation, hydrogenation, and other important organic transformations. nih.govnih.govresearchgate.net

The expansion of the substrate scope for existing catalytic systems is also a critical goal. Research efforts will focus on applying catalysts based on this compound to more challenging substrates, such as sterically hindered or electronically deactivated starting materials. This often requires a detailed understanding of the reaction mechanism to identify and overcome potential limitations. acs.org

For example, in rhodium-catalyzed reactions, the cleavage of alkyl-oxygen bonds in bis/tris(o-alkyloxyphenyl)phosphines has been observed, leading to novel alkyl transfer reactions. acs.org Understanding the mechanism of such transformations can pave the way for the development of new synthetic methodologies. acs.org

Integration with Flow Chemistry and Sustainable Methodologies

The principles of green chemistry are increasingly influencing the design of chemical processes. mdpi.comeuropa.eu Integrating catalysts based on this compound with flow chemistry represents a significant step towards more sustainable and efficient chemical production. rsc.org Flow reactors offer numerous advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for process automation and continuous production.

The immobilization of this compound-based catalysts on solid supports is a key strategy for their use in flow systems. mdpi.com This allows for easy separation of the catalyst from the reaction mixture, facilitating catalyst recycling and reducing product contamination. Various materials, including polymers, silica, and activated carbon, can be used as supports. mdpi.commdpi.com

Furthermore, the use of more environmentally benign solvents and reaction conditions is a crucial aspect of sustainable methodologies. Research will focus on adapting catalytic systems employing this compound to work efficiently in greener solvents, such as water, supercritical fluids, or bio-derived solvents. mdpi.com

Advanced In Situ Spectroscopic and Mechanistic Studies

A deep understanding of the reaction mechanism is fundamental to the rational design of more efficient catalysts. Advanced in situ spectroscopic techniques are powerful tools for elucidating the structure and behavior of catalytic species under actual reaction conditions. Techniques such as high-pressure NMR and FT-IR spectroscopy can provide valuable insights into the formation of active catalysts, the nature of catalytic intermediates, and the kinetics of the reaction. nih.govresearchgate.net

For instance, in situ NMR studies can be used to observe the coordination of the phosphine ligand to the metal center and to track the transformation of substrates into products over time. nih.gov Similarly, in situ FT-IR spectroscopy is particularly useful for studying reactions involving carbonyl-containing species, such as hydroformylation. nih.gov

Computational studies, particularly Density Functional Theory (DFT) calculations, complement experimental investigations by providing detailed information about the energetics of different reaction pathways and the electronic structure of catalytic intermediates. researchgate.net The combination of in situ spectroscopy and computational modeling can provide a comprehensive picture of the catalytic cycle, guiding the development of improved catalysts. researchgate.net

Hybrid Catalysis and Supramolecular Approaches in Ligand Design

Hybrid catalysis seeks to combine the advantages of both homogeneous and heterogeneous catalysis. hybridcatalysis.com This can be achieved by anchoring homogeneous catalysts, such as those based on this compound, onto solid supports. This approach aims to retain the high activity and selectivity of homogeneous catalysts while simplifying catalyst separation and recycling, which are characteristic advantages of heterogeneous systems.

Supramolecular chemistry offers another exciting frontier in ligand design. The use of non-covalent interactions, such as hydrogen bonding, and host-guest interactions, can be employed to assemble complex catalytic systems. For example, a phosphine ligand could be designed to bind to a larger supramolecular scaffold, thereby influencing its steric environment and catalytic properties.

The development of photoswitchable ligands is a fascinating application of supramolecular principles. nih.gov These ligands can change their structure and, consequently, their catalytic activity upon irradiation with light of a specific wavelength. This allows for external control over the catalytic process, enabling reactions to be turned on or off at will.

Q & A

Q. Q1: What are the optimal synthetic routes for Bis(2-isopropoxyphenyl)phosphine, and how do reaction conditions influence purity?

Methodological Answer: Synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, reacting 2-isopropoxyphenyl Grignard reagents with phosphorus trichloride (PCl₃) under inert atmospheres (e.g., N₂ or Ar) is common. Purity (>97%) is achieved through rigorous purification steps, such as column chromatography or recrystallization from non-polar solvents (e.g., hexane/toluene mixtures). Reaction temperature (40–60°C) and stoichiometric ratios (2:1 aryl Grignard:PCl₃) are critical to minimize byproducts like trisubstituted phosphines .

Q. Q2: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/³¹P NMR : Confirm structural integrity via coupling patterns (e.g., ³¹P chemical shifts between −10 to −30 ppm for arylphosphines).

- X-ray Crystallography : Resolve steric effects from bulky isopropoxy groups (see bond angles and torsional strain in crystal structures).

- FT-IR : Identify P–C and C–O vibrational modes (e.g., 950–1100 cm⁻¹ for P–C stretching).

Cross-validate with elemental analysis (C, H, P) to confirm stoichiometry .

Advanced Research Questions

Q. Q3: How do steric and electronic properties of this compound influence its performance in transition-metal catalysis?

Methodological Answer: The isopropoxy groups create a steric environment that stabilizes low-coordinate metal centers, enhancing catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura). Electronic effects are probed via Hammett σₚ parameters (electron-donating isopropoxy groups increase electron density at phosphorus). Compare turnover frequencies (TOFs) with analogs like Bis(2-methoxyphenyl)phosphine to isolate steric vs. electronic contributions .

Q. Q4: What computational methods are suitable for modeling the ligand-metal interaction dynamics of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to evaluate bond dissociation energies (BDEs) and frontier molecular orbitals (HOMO/LUMO).

- Molecular Dynamics (MD) : Simulate ligand dissociation pathways in solvent environments (e.g., toluene at 298 K).

Validate against experimental X-ray data (Appendix B–E in ).

Q. Q5: How can contradictory data on ligand stability under oxidative conditions be resolved?

Methodological Answer: Contradictions arise from solvent polarity and oxygen sensitivity. Design controlled experiments:

Oxygen-Free vs. Aerobic Conditions : Monitor decomposition via ³¹P NMR (e.g., oxidation to phosphine oxide peaks at +20–30 ppm).

Solvent Screening : Compare stability in polar aprotic (DMF) vs. non-polar (toluene) solvents.

Additive Studies : Introduce radical scavengers (e.g., TEMPO) to test free-radical degradation pathways .

Environmental and Safety Considerations

Q. Q6: What methodologies assess the environmental persistence of this compound and its degradation products?

Methodological Answer:

- Hydrolysis Studies : Expose to aqueous buffers (pH 4–10) at 25–50°C; analyze via LC-MS for phosphine oxide derivatives.

- Photodegradation : Use UV-Vis irradiation (λ = 254 nm) in environmental chambers; quantify half-lives.

- Ecototoxicity Assays : Test aquatic toxicity (e.g., Daphnia magna LC₅₀) using OECD Test Guideline 202 .

Q. Q7: What are the best practices for handling this compound to minimize lab exposure risks?

Methodological Answer:

- Controlled Atmospheres : Use gloveboxes (<1 ppm O₂) to prevent oxidation.

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Waste Management : Quench with tert-butyl hydroperoxide (TBHP) to neutralize reactive intermediates before disposal .

Data Integration and Theoretical Frameworks

Q. Q8: How can researchers integrate findings on this compound into broader organophosphorus chemistry theories?

Methodological Answer:

- Ligand Design Principles : Map steric parameters (Tolman cone angles) and electronic parameters (IR CO stretching frequencies) to catalytic cycles.

- Structure-Activity Relationships (SAR) : Compare with ligands like BINAP or Xantphos in enantioselective catalysis.

- Meta-Analysis : Aggregate data from heterogeneous catalysis studies to identify trends in TOFs or enantiomeric excess (ee) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.